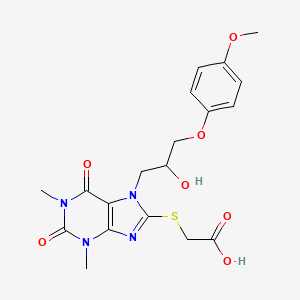

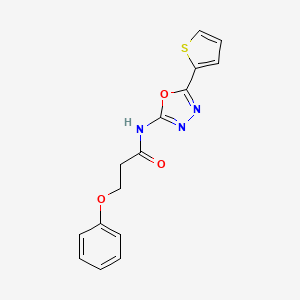

![molecular formula C13H25FN2O2 B2862603 Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate CAS No. 2377035-19-1](/img/structure/B2862603.png)

Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

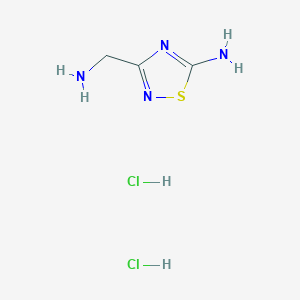

The compound “tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate” is similar in structure . It has a molecular weight of 243.33 and is stored at a temperature of 4°C . It is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of a similar compound, “tert-Butyl carbamate”, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .Chemical Reactions Analysis

The tert-butyl carbamate group can be deprotected under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis

The compound “tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate” has a molecular weight of 243.33 . It is a powder in physical form .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound is crucial in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its importance in medicinal chemistry. An optimized synthetic method for a similar compound demonstrates the relevance of tert-butyl carbamates in drug discovery and development processes, with high total yields being a significant advantage for pharmaceutical synthesis (Bingbing Zhao et al., 2017).

Chemoselective Transformation

The N-tert-butyldimethylsilyloxycarbonyl group, a variant of the silyl carbamate group derived from tert-butyl carbamates, illustrates the compound's versatility in chemoselective transformations. This approach facilitates the conversion of N-tert-butoxycarbonyl (Boc) groups into other protective groups under mild conditions, highlighting its utility in synthetic organic chemistry (M. Sakaitani, Y. Ohfune, 1990).

Enantioselective Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure provides insight into the stereochemical aspects of such syntheses, which are critical for developing nucleotide analogues with potential therapeutic applications (M. Ober et al., 2004).

Synthesis of Insecticide Analogues

tert-Butyl carbamates are utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This demonstrates the compound's role in the development of novel agrochemicals, showcasing its versatility beyond pharmaceutical applications (Farina Brackmann et al., 2005).

Mecanismo De Acción

Safety and Hazards

The compound “tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate” has several hazard statements including H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25FN2O2/c1-12(2,3)18-11(17)16-9-13(14)6-4-10(8-15)5-7-13/h10H,4-9,15H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDWGUDSTKSKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC(CC1)CN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)

![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)

![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)

![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)

![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)